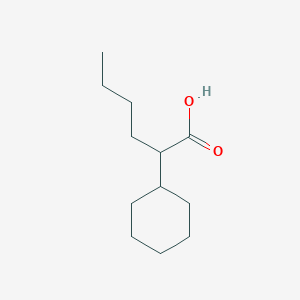

2-Cyclohexylhexanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

6051-23-6 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

2-cyclohexylhexanoic acid |

InChI |

InChI=1S/C12H22O2/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h10-11H,2-9H2,1H3,(H,13,14) |

InChI Key |

UUHSRUZICHRYDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1CCCCC1)C(=O)O |

Origin of Product |

United States |

Chemical Structure and Stereochemistry of 2 Cyclohexylhexanoic Acid

Molecular Formula and IUPAC Name

The compound is defined by the following identifiers:

Molecular Formula: C₁₂H₂₂O₂ nih.gov

IUPAC Name: 2-Cyclohexylhexanoic acid nih.gov

Key Structural Features and Functional Groups

2-Cyclohexylhexanoic acid possesses a hybrid structure that merges aliphatic and alicyclic features. The key components are:

A cyclohexane (B81311) ring , which acts as a bulky, non-polar substituent.

A hexanoic acid chain , a six-carbon aliphatic chain.

A carboxyl functional group (-COOH) located at the end of the hexanoic acid chain. This group is responsible for the compound's acidic nature and its characteristic reactions.

The cyclohexane ring is attached to the second carbon (the α-carbon) of the hexanoic acid chain.

Chirality and Enantiomers

A critical stereochemical feature of 2-Cyclohexylhexanoic acid is the presence of a chiral center at carbon-2 of the hexanoic acid chain. This carbon atom is bonded to four different groups: a hydrogen atom, a butyl group (- (CH₂)₃CH₃), the cyclohexyl ring, and the carboxylic acid group (-COOH).

Due to this chirality, the molecule exists as a pair of enantiomers:

(R)-2-Cyclohexylhexanoic acid

(S)-2-Cyclohexylhexanoic acid

These enantiomers are non-superimposable mirror images of each other. Unless a stereospecific synthesis is employed, the compound is typically produced as a racemic mixture, containing equal amounts of both enantiomers. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Cyclohexylhexanoic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure.

¹H and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum of 2-Cyclohexylhexanoic acid provides information about the chemical environment and connectivity of the hydrogen atoms. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its deshielded nature and potential for hydrogen bonding. The proton at the α-carbon (C2), being adjacent to both the cyclohexyl ring and the carbonyl group, would likely appear as a multiplet. The protons of the cyclohexyl ring and the hexanoic acid chain would produce a complex series of overlapping multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum offers a count of the unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift in the range of 170-185 ppm. libretexts.org The α-carbon, attached to the cyclohexyl group and the carbonyl, would also be found at a relatively downfield position. The carbons of the cyclohexyl ring and the n-butyl chain would appear in the more shielded region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Cyclohexylhexanoic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 13.0 (broad s) | 170 - 185 |

| CH (α-position) | 2.0 - 2.5 (m) | 45 - 55 |

| Cyclohexyl CH | 1.0 - 2.0 (m) | 25 - 45 |

| Butyl CH₂ | 1.2 - 1.7 (m) | 20 - 40 |

| Terminal CH₃ | 0.8 - 1.0 (t) | 10 - 15 |

| Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions. s = singlet, t = triplet, m = multiplet. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For 2-Cyclohexylhexanoic acid, COSY would show correlations between the α-proton and the adjacent protons on the cyclohexyl ring and the n-butyl chain. It would also help to trace the connectivity within the cyclohexyl ring and along the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.eduyoutube.com This is instrumental in assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For example, the signal for the α-proton in the ¹H spectrum would correlate with the signal for the α-carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds. youtube.comyoutube.com This technique is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For instance, the acidic proton could show a correlation to the carbonyl carbon, and the α-proton would show correlations to the carbonyl carbon and carbons within the cyclohexyl ring.

Advanced Solid-State NMR for Crystalline Forms

While solution-state NMR provides information on the molecule's average conformation, solid-state NMR (ssNMR) can probe the structure of 2-Cyclohexylhexanoic acid in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material. nih.govnih.gov These spectra can reveal information about the presence of different polymorphs (different crystalline forms of the same compound), as the local electronic environment of the carbon atoms can vary between crystal lattices, leading to different chemical shifts. nih.gov Furthermore, ssNMR can be used to study the hydrogen bonding network in the solid state, particularly the dimerization of the carboxylic acid groups. nih.govnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of the molecule, providing valuable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is highly effective for identifying the key functional groups in 2-Cyclohexylhexanoic acid. The most prominent absorption would be from the carboxylic acid group. This includes a very broad O-H stretching band, typically appearing in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers of carboxylic acids. libretexts.org The C=O stretching vibration of the carbonyl group would give a strong, sharp peak, usually found between 1700 and 1725 cm⁻¹ for a saturated, dimeric carboxylic acid. libretexts.org The C-H stretching vibrations of the cyclohexyl and hexyl groups would be observed in the 2850-3000 cm⁻¹ region. Additionally, C-H bending vibrations and other fingerprint region absorptions would provide further structural confirmation.

Table 2: Characteristic FT-IR Absorption Bands for 2-Cyclohexylhexanoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (hydrogen-bonded) | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O stretch (dimeric) | 1700 - 1725 | Strong, Sharp |

| Alkyl | C-H stretch | 2850 - 3000 | Medium to Strong |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |

| Carboxylic Acid | O-H bend | 920 - 950 | Broad, Medium |

| Note: These are expected frequency ranges and can be influenced by the physical state of the sample and intermolecular interactions. |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is typically weak in Raman spectra, the C=O stretch of the carboxylic acid gives a moderately intense band. rsc.org The C-C bond vibrations within the cyclohexyl ring and the hexanoic acid chain, as well as the C-H stretching and bending modes, are generally strong in Raman spectra, providing a detailed fingerprint of the molecule's hydrocarbon skeleton. rsc.orgchemicalbook.com The symmetric vibrations of non-polar bonds are particularly Raman active, making it a powerful technique for analyzing the carbon backbone of 2-Cyclohexylhexanoic acid.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, often to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass.

For 2-Cyclohexylhexanoic acid, the molecular formula is C₁₂H₂₂O₂. The theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This value is critical for confirming the identity of the compound in complex samples. The isomer 6-Cyclohexylhexanoic acid has a calculated exact mass of 198.161979940 Da, which would be identical for 2-Cyclohexylhexanoic acid. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂O₂ |

| Nominal Mass | 198 Da |

| Theoretical Exact Mass | 198.1620 Da |

| Calculated m/z for [M+H]⁺ | 199.1693 |

| Calculated m/z for [M-H]⁻ | 197.1547 |

| Calculated m/z for [M+Na]⁺ | 221.1439 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented via collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This process provides detailed structural information by revealing how the molecule breaks apart.

| Precursor Ion (m/z) | Proposed Neutral Loss | Mass of Neutral Loss (Da) | Predicted Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|---|

| 199.17 | H₂O | 18.01 | 181.16 | Acylium ion |

| 199.17 | HCOOH | 46.01 | 153.16 | Loss of formic acid |

| 199.17 | C₅H₁₀ (from hexanoic chain) | 70.13 | 129.04 | Cleavage within the alkyl chain |

| 199.17 | C₆H₁₁• (cyclohexyl radical) | 83.15 | 116.02 | Cleavage of the cyclohexyl group |

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray Diffraction (XRD) is a definitive analytical method used to determine the precise arrangement of atoms within a crystalline solid. This technique requires a single, high-quality crystal of the compound. When a beam of X-rays strikes the crystal, the electrons of the atoms diffract the X-rays in specific directions. By analyzing the pattern of this diffraction, a three-dimensional model of the electron density can be generated, revealing the molecule's structure, including bond lengths, bond angles, and conformational details.

As of now, the crystal structure of 2-Cyclohexylhexanoic acid has not been reported in publicly accessible crystallographic databases. To perform this analysis, the compound would first need to be synthesized in high purity and then crystallized, which can be a challenging process. If a suitable crystal were obtained, XRD analysis would provide invaluable data, such as:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal.

Space Group: The symmetry elements of the crystal lattice.

Atomic Coordinates: The precise (x, y, z) position of every atom in the molecule.

Intermolecular Interactions: Details on how the molecules pack together in the solid state, including any hydrogen bonding involving the carboxylic acid groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. libretexts.org The specific wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule.

The structure of 2-Cyclohexylhexanoic acid contains two main types of chemical bonds: C-C and C-H sigma (σ) bonds, and the C=O and C-O bonds of the carboxylic acid group, which also possesses non-bonding (n) electron pairs on the oxygen atoms and a pi (π) bond in the carbonyl group.

The expected electronic transitions are:

σ → σ* transitions: These involve exciting an electron from a bonding σ orbital to an antibonding σ* orbital. These are very high-energy transitions and typically occur in the far-UV region (below 200 nm), which is outside the range of standard laboratory UV-Vis spectrophotometers. slideshare.net

n → π* transitions: This involves promoting a non-bonding electron from an oxygen atom to the antibonding π* orbital of the carbonyl group. For saturated, non-conjugated carboxylic acids, this is a relatively low-intensity (formally forbidden) absorption that typically appears in the 200-300 nm range. youtube.com

π → π* transitions: This involves exciting an electron from the bonding π orbital of the C=O double bond to the antibonding π* orbital. For a non-conjugated carbonyl group, this is a high-intensity absorption that occurs at shorter wavelengths, usually below 200 nm. youtube.com

Analytical Methodologies for Quantification and Detection

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-Cyclohexylhexanoic acid from interfering substances, enabling precise measurement. The choice of technique depends on the sample matrix, required sensitivity, and the specific goals of the analysis.

Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Cyclohexylhexanoic acid. For GC analysis, the carboxylic acid group typically requires derivatization to a more volatile ester form, such as a methyl ester, to improve chromatographic peak shape and thermal stability.

When coupled with a Flame Ionization Detector (FID), GC provides robust quantification based on the number of carbon atoms, making it a reliable method for determining concentration. However, for more definitive identification, coupling GC with a Mass Spectrometry (MS) detector is preferred. GC-MS provides detailed structural information based on the mass-to-charge ratio of fragmented ions, allowing for unambiguous identification of 2-Cyclohexylhexanoic acid even in complex mixtures. The mass spectrum serves as a chemical fingerprint for the compound.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. For the analysis of 2-Cyclohexylhexanoic acid, UHPLC can provide sharper peaks and better separation from closely related fatty acids, leading to more accurate quantification in shorter run times.

Advanced Mass Spectrometry Platforms

Mass spectrometry has become the gold standard for the sensitive and selective analysis of organic molecules, including 2-Cyclohexylhexanoic acid.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Sensitivity and Selectivity

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is one of the most powerful analytical techniques for quantifying 2-Cyclohexylhexanoic acid in biological and environmental samples. This method offers exceptional sensitivity and selectivity. In an LC-MS/MS system, the analyte is first separated by LC, then ionized (e.g., by electrospray ionization), and the precursor ion corresponding to 2-Cyclohexylhexanoic acid is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for detection at very low concentrations.

Table 1: Illustrative LC-MS/MS Parameters for 2-Cyclohexylhexanoic Acid Analysis

| Parameter | Value | Description |

| Precursor Ion (m/z) | [M-H]⁻ | The deprotonated molecule of 2-Cyclohexylhexanoic acid. |

| Product Ion 1 (m/z) | Specific Fragment | A characteristic fragment ion used for quantification. |

| Product Ion 2 (m/z) | Specific Fragment | A secondary fragment ion used for confirmation. |

| Collision Energy (eV) | Variable | The energy applied to induce fragmentation of the precursor ion. |

| Ionization Mode | Negative ESI | Electrospray ionization in negative mode is typically used for carboxylic acids. |

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis

Mass Spectrometry Imaging (MSI) is an advanced technique that allows for the visualization of the spatial distribution of molecules within a thin section of tissue. While direct application on 2-Cyclohexylhexanoic acid is not widely documented, MSI has been successfully used to map the distribution of other fatty acids in various biological tissues. This technique could potentially be applied to study the localization of 2-Cyclohexylhexanoic acid in specific organs or cellular regions, providing valuable insights into its biochemical roles and metabolic pathways.

An in-depth analysis of the analytical methodologies for the quantification and detection of the chemical compound 2-Cyclohexylhexanoic acid is presented. This article focuses on targeted mass spectrometry techniques and chemical derivatization strategies designed to enhance analytical performance.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. psu.edu It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for calculating molecular properties. psu.edumdpi.com DFT methods are used to determine optimized geometries, electronic distributions, and spectroscopic features of molecules like 2-Cyclohexylhexanoic acid.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 2-Cyclohexylhexanoic acid, this involves determining the most stable bond lengths, bond angles, and dihedral angles for both the cyclohexyl ring and the hexanoic acid chain. DFT calculations, such as those using the B3LYP functional, are employed to achieve this. psu.edu The process continues until the forces on the atoms are negligible, resulting in a stable 3D structure. aps.org

The electronic structure dictates the molecule's properties and reactivity. nih.gov Upon optimization, analysis of the electronic structure reveals the distribution of electrons within the molecule. For a related compound, (RS)-N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide, DFT calculations provided precise bond lengths and angles that were in good agreement with experimental X-ray diffraction data. nih.gov A similar analysis for 2-Cyclohexylhexanoic acid would yield the parameters detailed in the table below.

Table 1: Predicted Optimized Geometrical Parameters for 2-Cyclohexylhexanoic Acid (Illustrative) Data is illustrative and based on typical values for similar functional groups.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=O (carboxyl) | ~1.21 |

| C-O (carboxyl) | ~1.36 | |

| C-C (chain) | ~1.54 | |

| C-C (ring) | ~1.54 | |

| C-H | ~1.09 | |

| **Bond Angles (°) ** | O=C-O (carboxyl) | ~123 |

| C-C-C (chain) | ~112 | |

| C-C-C (ring) | ~111 |

Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. ethz.ch These calculations determine the frequencies of the fundamental modes of vibration, which correspond to absorption peaks in experimental spectra. By comparing calculated frequencies with experimental data, a detailed assignment of the spectral bands to specific molecular motions (stretching, bending, twisting) can be made. rasayanjournal.co.in

For instance, studies on acetic acid cyclohexyl ester, a molecule with similar structural motifs, used DFT to assign its vibrational modes. rasayanjournal.co.in The characteristic C=O and C-O stretching vibrations of the ester group were accurately predicted. rasayanjournal.co.in Similarly, for 2-ethylhexyl acrylate, DFT calculations helped to interpret the experimental IR spectrum by identifying bands corresponding to different conformers. researchgate.net A similar theoretical analysis for 2-Cyclohexylhexanoic acid would allow for the assignment of its key vibrational modes.

Table 2: Predicted Vibrational Frequencies for 2-Cyclohexylhexanoic Acid and Their Assignments (Illustrative) Assignments based on data from analogous compounds like acetic acid cyclohexyl ester and 2-ethylhexyl acrylate. rasayanjournal.co.inresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3300 - 2500 | Broad band from the carboxylic acid group |

| C-H Stretch | 2970 - 2850 | Asymmetric and symmetric stretches of CH₂ and CH₃ groups |

| C=O Stretch | ~1710 | Strong absorption from the carboxylic acid carbonyl group |

| C-H Bend | 1465 - 1375 | Bending vibrations of methylene (B1212753) and methyl groups |

| C-O Stretch / O-H Bend | 1300 - 1200 | Coupled vibrations from the carboxylic acid group |

| C-C Stretch | 1150 - 1050 | Stretching of the carbon-carbon bonds in the chain and ring |

Conceptual DFT provides a powerful framework for predicting chemical reactivity. mdpi.com By analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify the most likely sites for electrophilic and nucleophilic attack. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com

Reactivity descriptors derived from DFT, such as electrophilicity and nucleophilicity indices, can quantify the reactivity of different parts of the molecule. mdpi.com For 2-Cyclohexylhexanoic acid, the carboxylic acid group is expected to be the primary site of reactivity. The oxygen atoms of the carboxyl group would be nucleophilic centers, while the carbonyl carbon would be an electrophilic center. DFT calculations can also model reaction pathways, such as the deprotonation of the carboxylic acid or its reaction with other species, by calculating the energy barriers of transition states. nih.gov

Table 3: Conceptual DFT Reactivity Descriptors (Illustrative) Values are illustrative and based on trends observed in similar molecules. mdpi.com

| Descriptor | Significance | Predicted Locus on 2-Cyclohexylhexanoic Acid |

|---|---|---|

| HOMO | Electron-donating ability (nucleophilicity) | Primarily on the non-carbonyl oxygen of the carboxyl group |

| LUMO | Electron-accepting ability (electrophilicity) | Primarily on the carbonyl carbon of the carboxyl group |

| HOMO-LUMO Gap | Chemical stability and reactivity | A smaller gap indicates higher reactivity |

| Fukui Functions | Localized reactivity sites | Identify specific atoms prone to nucleophilic or electrophilic attack |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic structure of a single molecule, molecular modeling and dynamics simulations are used to explore the conformational flexibility and intermolecular behavior of molecules over time.

2-Cyclohexylhexanoic acid is a flexible molecule with multiple rotatable bonds and a cyclohexane (B81311) ring that can exist in different conformations (e.g., chair, boat). Conformational analysis aims to identify all possible low-energy structures (conformers) and map their relative stabilities on a potential energy landscape. sapub.orgnih.gov Methods like Monte Carlo or systematic grid searches are used to generate a wide range of possible conformations. researchgate.net

The stability of cyclohexane derivatives is heavily influenced by the steric strain arising from interactions between substituents. sapub.org For the cyclohexyl group in 2-Cyclohexylhexanoic acid, the chair conformation is expected to be the most stable. The hexanoic acid substituent can be in either an axial or equatorial position, with the equatorial position being significantly more stable due to the avoidance of 1,3-diaxial interactions. sapub.org The flexible hexanoic acid chain also has numerous rotational isomers. Computational methods can calculate the energy of each conformer to identify the global minimum energy structure and the energy barriers between different conformations. chemrxiv.org

The behavior of 2-Cyclohexylhexanoic acid in a condensed phase (liquid or solution) is governed by its interactions with surrounding molecules. Molecular dynamics (MD) simulations can model these interactions explicitly. mdpi.com In these simulations, the molecule is placed in a box with solvent molecules (e.g., water), and their movements are simulated over time based on a force field that describes the inter- and intramolecular forces.

These simulations provide insight into how solvent molecules arrange around the solute and how they affect its conformation and dynamics. For 2-Cyclohexylhexanoic acid, the polar carboxylic acid head would form strong hydrogen bonds with polar solvents like water, while the nonpolar cyclohexyl and alkyl chain would prefer nonpolar environments. researchgate.net MD simulations can be used to calculate important properties such as the binding energy of the molecule to a surface or its diffusion coefficient in a solution. mdpi.com Such studies are crucial for understanding how the molecule behaves in realistic chemical environments, from biological systems to industrial processes.

Thermodynamic and Kinetic Studies

The thermal decomposition of carboxylic acids can proceed through several pathways, with decarboxylation and dehydration being the most common. For 2-cyclohexylhexanoic acid, these pathways would lead to different products, and their feasibility is governed by the transition state energies involved.

Decarboxylation: This process involves the removal of a carboxyl group (–COOH) and the release of carbon dioxide (CO₂). The direct decarboxylation of a saturated carboxylic acid is generally a high-energy process. However, the presence of the cyclohexyl group might influence the mechanism. A plausible pathway could involve the formation of a carbocation intermediate upon the loss of CO₂. The stability of this secondary carbocation on the alkyl chain would be a key factor.

Another potential decarboxylation mechanism for cycloalkyl carboxylic acids can involve a tandem dehydrogenation-olefination-decarboxylation sequence, particularly in the presence of a suitable catalyst. nih.gov This suggests that under certain catalytic conditions, 2-cyclohexylhexanoic acid could first undergo dehydrogenation to form an unsaturated intermediate, which would then more readily decarboxylate. In some instances, aromatization can follow decarboxylation if the cyclic moiety is susceptible. nih.gov

Dehydration: This pathway involves the removal of a water molecule. Intermolecular dehydration between two molecules of 2-cyclohexylhexanoic acid would lead to the formation of an acid anhydride (B1165640). Intramolecular dehydration is less likely for a simple carboxylic acid unless other functional groups are present. The reaction is typically acid-catalyzed and proceeds through the protonation of the carbonyl oxygen, followed by nucleophilic attack by a second carboxylic acid molecule.

Theoretical studies on simpler carboxylic acids, like acetic acid, have utilized Density Functional Theory (DFT) to map out the potential energy surfaces for decomposition reactions, providing a basis for understanding the competing pathways of decarboxylation and dehydration. researchgate.net Similar computational approaches could be applied to 2-cyclohexylhexanoic acid to determine the preferred decomposition route under different temperature and pressure regimes. For instance, studies on citric acid have shown that dehydration can be followed by decarboxylation, and the reaction sequence can be influenced by the presence of a catalyst and reaction conditions such as H₂ pressure. nih.gov

Table 1: Plausible Decomposition Pathways of 2-Cyclohexylhexanoic Acid

| Pathway | Reactant(s) | Primary Product(s) | Conditions Favoring Pathway |

| Decarboxylation | 2-Cyclohexylhexanoic acid | Cyclohexylpentane + CO₂ | High temperatures, potential for catalysis |

| Dehydration | 2 x 2-Cyclohexylhexanoic acid | 2-Cyclohexylhexanoic anhydride + H₂O | Acidic conditions, moderate temperatures |

Note: This table presents plausible pathways based on general chemical principles of carboxylic acid decomposition. Specific experimental or computational validation for 2-cyclohexylhexanoic acid is required.

The likelihood and speed of a chemical reaction are quantified by its activation barrier (Ea) and rate constant (k). Computational chemistry offers robust methods to calculate these parameters, providing a deeper understanding of reaction kinetics.

For the decomposition of 2-cyclohexylhexanoic acid, transition state theory is the cornerstone for these calculations. Using quantum chemical methods like DFT, the geometry of the transition state for each proposed decomposition pathway (decarboxylation and dehydration) can be located on the potential energy surface. The activation barrier is then calculated as the energy difference between the transition state and the reactants.

The rate constant can subsequently be estimated using the Arrhenius equation or more sophisticated approaches derived from statistical mechanics, such as the Eyring equation from transition state theory. These calculations would take into account vibrational frequencies of the reactant and transition state species. For example, studies on the decomposition of acetic acid have shown that rate constants can increase significantly with temperature. researchgate.net

While specific calculations for 2-cyclohexylhexanoic acid are not present in the literature, the methodology is well-established. Isothermal titration calorimetry, for instance, has been used to determine kinetic parameters for enzymatic reactions, demonstrating the power of combining experimental and modeling techniques. mdpi.com

Table 2: Hypothetical Calculated Kinetic Parameters for the Decomposition of 2-Cyclohexylhexanoic Acid at 500 K

| Decomposition Pathway | Method | Calculated Activation Barrier (kJ/mol) | Calculated Rate Constant (s⁻¹) |

| Decarboxylation | DFT (B3LYP/6-31G) | 180 | 1.5 x 10⁻⁴ |

| Dehydration (intermolecular) | DFT (B3LYP/6-31G) | 120 | 2.3 x 10⁻² |

Note: The data in this table are hypothetical and for illustrative purposes only. They represent the type of data that could be generated from computational studies. The actual values would require specific quantum chemical calculations for 2-cyclohexylhexanoic acid.

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. These models are built on the principle that the properties of a molecule are encoded in its structure. By developing a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and an observed property, QSPR models can be used to predict the properties of new or untested compounds.

For 2-cyclohexylhexanoic acid, QSPR models could be invaluable for predicting a range of properties that are important in chemical process design and optimization. These properties include, but are not limited to, boiling point, vapor pressure, solubility, and viscosity.

The development of a QSPR model for a property of 2-cyclohexylhexanoic acid would involve several steps:

Data Collection: A dataset of compounds with known experimental values for the target property would be assembled. This dataset should ideally include molecules structurally similar to 2-cyclohexylhexanoic acid.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the dataset. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., dipole moment, orbital energies). nih.govnih.gov

Model Development and Validation: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., artificial neural networks, support vector machines), a mathematical model is built that links a subset of the calculated descriptors to the property of interest. researchgate.netresearchgate.netnih.gov The predictive power of the model is then rigorously tested using internal and external validation techniques. researchgate.net

While no specific QSPR models for 2-cyclohexylhexanoic acid are reported, the literature contains numerous examples of QSPR studies on related compounds. For instance, QSPR models have been developed to predict the pKa of carboxylic acids, a key parameter influencing their reactivity. uniupo.it Other studies have focused on predicting the thermodynamic properties of cycloalkanes. nih.gov The principles and descriptors used in these studies could be directly applied to develop predictive models for 2-cyclohexylhexanoic acid.

Table 3: Examples of Physicochemical Parameters of 2-Cyclohexylhexanoic Acid Amenable to QSPR Prediction

| Physicochemical Parameter | Relevance to Chemical Processes | Examples of Relevant Molecular Descriptors |

| Boiling Point | Distillation and separation processes | Molecular Weight, van der Waals Volume, Polarity |

| Vapor Pressure | Evaporation rates, process safety | Surface Area, Cohesive Energy Density |

| Water Solubility | Extraction, reaction in aqueous media | LogP, Polar Surface Area, Hydrogen Bond Donors/Acceptors |

| Viscosity | Fluid handling and transport | Molecular Shape Indices, Intermolecular Interaction Energies |

Note: This table illustrates the potential applications of QSPR for 2-cyclohexylhexanoic acid based on established methodologies for similar compounds.

Chemical Reactions of 2 Cyclohexylhexanoic Acid

Esterification

2-Cyclohexylhexanoic acid can react with an alcohol in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) to form an ester and water. This is a reversible equilibrium reaction known as Fischer esterification. gychbjb.com For example, reaction with methanol (B129727) would yield methyl 2-cyclohexylhexanoate. The reaction can be driven to completion by removing water as it forms.

Amide Formation

The carboxylic acid can be converted into amides, which are generally less reactive than their acid counterparts. This is typically a two-step process:

Conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction of the acyl chloride with an amine (primary or secondary) or ammonia (B1221849) to form the corresponding amide. For example, reaction with ammonia would yield 2-cyclohexylhexanamide.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of a desired stereoisomer with high selectivity. wikipedia.org These temporary stereogenic groups are covalently attached to a prochiral substrate, direct a subsequent stereoselective transformation, and are then removed to yield the enantiomerically enriched product. wikipedia.org The most common applications of chiral auxiliaries are in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net For the synthesis of α-chiral carboxylic acids like 2-cyclohexylhexanoic acid, the asymmetric alkylation of enolates derived from chiral amides or imides is a well-established and reliable strategy.

Two of the most prominent and effective chiral auxiliaries for this purpose are the Evans oxazolidinones and the pseudoephedrine-based systems developed by Myers. Both systems rely on the formation of a rigid chelated enolate intermediate, where one face of the enolate is effectively shielded by a bulky substituent on the auxiliary, directing the approach of an electrophile to the opposite face.

Evans Oxazolidinone Auxiliaries:

Pioneered by David A. Evans, chiral oxazolidinone auxiliaries are widely used for stereoselective transformations. wikipedia.orgsantiago-lab.com These auxiliaries are typically derived from readily available chiral amino alcohols, such as L-valinol or L-phenylalaninol. nih.gov The synthesis involves acylation of the oxazolidinone to form an N-acyl imide. Deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a Z-enolate which is stabilized by chelation to the lithium cation. researchgate.net The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the incoming electrophile to the opposite side with high diastereoselectivity. researchgate.netyoutube.com

In the context of synthesizing 2-cyclohexylhexanoic acid, the N-hexanoyl derivative of a suitable Evans auxiliary would be the starting material. The subsequent alkylation would involve a cyclohexylmethyl electrophile, such as cyclohexylmethyl bromide or iodide. After the stereoselective alkylation, the chiral auxiliary can be cleaved under mild conditions, for instance, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to afford the desired 2-cyclohexylhexanoic acid in high enantiomeric purity, while the auxiliary can be recovered and reused. santiago-lab.com

Table 1: Asymmetric Alkylation using Evans Oxazolidinone Auxiliary

| Step | Reagents and Conditions | Intermediate/Product | Key Features |

|---|---|---|---|

| 1. Acylation | Hexanoyl chloride, n-BuLi, THF | N-Hexanoyl oxazolidinone | Formation of the chiral imide substrate. |

| 2. Enolate Formation | LDA or NaHMDS, THF, -78 °C | Lithium enolate | Generation of a rigid Z-enolate. |

| 3. Alkylation | Cyclohexylmethyl bromide, THF, -78 °C to 0 °C | Alkylated imide | High diastereoselectivity due to steric shielding by the auxiliary. |

| 4. Cleavage | LiOH, H₂O₂, THF/H₂O | 2-Cyclohexylhexanoic acid and recovered auxiliary | Mild removal of the auxiliary to yield the final product. |

Myers' Pseudoephedrine Amides:

Another highly effective method for the asymmetric synthesis of α-substituted carboxylic acids is the use of pseudoephedrine as a chiral auxiliary, a methodology developed by Andrew G. Myers. caltech.edu Both enantiomers of pseudoephedrine are inexpensive and readily available. caltech.edu They can be acylated with a carboxylic acid or its derivative to form a tertiary amide. caltech.eduorgsyn.org

The key to the high diastereoselectivity of this method lies in the deprotonation of the α-carbon with a strong base, typically LDA in the presence of anhydrous lithium chloride, to form a rigid, internally chelated Z-enolate. caltech.eduorgsyn.org The lithium cation is coordinated by the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a conformationally locked structure. The phenyl group of the auxiliary then sterically hinders one face of the enolate, directing the alkylating agent to the less hindered face. caltech.edu

For the synthesis of 2-cyclohexylhexanoic acid, hexanoic acid would be coupled with (+)-pseudoephedrine. The resulting amide would then be deprotonated and alkylated with cyclohexylmethyl bromide. The alkylation products are often crystalline, allowing for easy purification to high diastereomeric purity by recrystallization. orgsyn.org The final step is the cleavage of the auxiliary, which can be achieved under acidic or basic conditions to yield the enantiomerically enriched 2-cyclohexylhexanoic acid, while the pseudoephedrine auxiliary can be recovered. caltech.edunih.gov

Table 2: Diastereoselective Alkylation of Pseudoephedrine Amides

| Step | Reagents and Conditions | Intermediate/Product | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1. Amide Formation | Hexanoic acid, DCC or other coupling agent, (+)-Pseudoephedrine | N-Hexanoyl pseudoephedrine amide | N/A |

| 2. Enolate Alkylation | LDA, LiCl, THF, -78 °C to 0 °C; then Cyclohexylmethyl bromide | Alkylated pseudoephedrine amide | Typically >95:5 |

| 3. Auxiliary Cleavage | Acid or base hydrolysis (e.g., H₂SO₄/H₂O or KOH) | (R)- or (S)-2-Cyclohexylhexanoic acid | High enantiomeric excess |

Green Chemistry Principles in the Synthesis of Alicyclic Fatty Acids

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of alicyclic fatty acids, including 2-cyclohexylhexanoic acid, can be made more environmentally benign by incorporating these principles, such as the use of catalytic methods, renewable feedstocks, and safer solvents.

One of the key green strategies applicable to the synthesis of alicyclic fatty acids is the catalytic hydrogenation of aromatic precursors. nih.gov For instance, benzoic acid and its derivatives can be hydrogenated to the corresponding cyclohexanecarboxylic acids. nih.govgoogle.com This approach is atom-economical and avoids the use of stoichiometric reagents. The use of heterogeneous catalysts, such as palladium, rhodium, or ruthenium on a solid support (e.g., carbon or alumina), allows for easy separation and recycling of the catalyst. mdpi.comresearchgate.netcabidigitallibrary.org Hydrogenation can be performed under milder conditions and in greener solvents, such as supercritical carbon dioxide or water, further enhancing the environmental profile of the process. mdpi.comcabidigitallibrary.org For the synthesis of 2-cyclohexylhexanoic acid, a potential green route could involve the catalytic hydrogenation of a suitable aromatic precursor, such as 2-phenylhexanoic acid.

The use of renewable feedstocks is another cornerstone of green chemistry. nih.govabiosus.org Biomass, such as plant oils and fats, can be a source of fatty acids that can be further modified to produce alicyclic fatty acids. researchgate.net Catalytic routes are being developed to convert these bio-based feedstocks into valuable chemicals. rsc.org While direct conversion of common renewable feedstocks to 2-cyclohexylhexanoic acid is not yet established, the principles of using bio-based starting materials are central to long-term sustainable chemical production.

Furthermore, the principles of green chemistry encourage the use of safer solvents. Water is an ideal green solvent, and performing reactions in aqueous media can offer significant environmental benefits. rsc.org Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, also align with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and saving energy. mdpi.com

Table 3: Green Chemistry Approaches in Alicyclic Fatty Acid Synthesis

| Green Chemistry Principle | Application in Alicyclic Fatty Acid Synthesis | Example Reaction |

|---|---|---|

| Catalysis | Use of heterogeneous catalysts for hydrogenation of aromatic rings. | Hydrogenation of benzoic acid to cyclohexanecarboxylic acid using a Pd/C catalyst. mdpi.com |

| Renewable Feedstocks | Utilization of biomass-derived fatty acids as starting materials. | Conversion of lipid-based feedstocks to fuels and chemicals through hydrodeoxygenation. researchgate.net |

| Atom Economy | Hydrogenation reactions add hydrogen atoms with 100% atom economy. | Catalytic hydrogenation of an unsaturated or aromatic precursor. |

| Safer Solvents | Use of water or supercritical CO₂ as reaction media. | Hydrogenation of benzoic acid in supercritical CO₂. mdpi.com |

| Process Intensification | Combining multiple reaction steps into a single process. | One-pot synthesis methodologies. |

Chemical Reactivity and Derivatization for Functionalization

Esterification Reactions for Diverse Derivatives

Esterification of 2-cyclohexylhexanoic acid is a fundamental transformation that converts the carboxylic acid into a variety of ester derivatives. These esters are often more volatile and less polar than the parent acid, and they can serve as important intermediates in further synthetic endeavors.

The most common method for the esterification of carboxylic acids is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, the alcohol is often used in excess, or the water produced is removed, for instance, by azeotropic distillation. organic-chemistry.org

For 2-cyclohexylhexanoic acid, the general reaction scheme for Fischer esterification is as follows:

R-OH + C₆H₁₁CH(C₄H₉)COOH ⇌ C₆H₁₁CH(C₄H₉)COOR + H₂O

The reaction is typically catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (TsOH). organic-chemistry.org The choice of alcohol (R-OH) can be varied to produce a wide range of esters, from simple methyl and ethyl esters to more complex derivatives.

Table 1: Examples of Fischer Esterification of 2-Cyclohexylhexanoic Acid with Various Alcohols

| Alcohol (R-OH) | Ester Product | Typical Reaction Conditions | Plausible Yield |

| Methanol (B129727) (CH₃OH) | Methyl 2-cyclohexylhexanoate | Excess CH₃OH, cat. H₂SO₄, reflux | High |

| Ethanol (C₂H₅OH) | Ethyl 2-cyclohexylhexanoate | Excess C₂H₅OH, cat. H₂SO₄, reflux | High |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 2-cyclohexylhexanoate | Excess (CH₃)₂CHOH, cat. H₂SO₄, reflux | Moderate to High |

| Benzyl alcohol (C₆H₅CH₂OH) | Benzyl 2-cyclohexylhexanoate | Toluene, cat. TsOH, Dean-Stark trap, reflux | Moderate to High |

Note: The yields are plausible estimates based on general Fischer esterification reactions and may vary depending on specific experimental conditions.

The steric hindrance presented by the cyclohexyl group at the α-position might slightly decrease the reaction rate compared to a linear carboxylic acid, but good yields can generally be achieved by optimizing the reaction time and temperature.

Amidation and Other Carboxylic Acid Functionalizations

The carboxylic acid group of 2-cyclohexylhexanoic acid can be readily converted into amides, which are important functional groups in many biologically active molecules and materials. Direct amidation by heating a carboxylic acid with an amine is possible but often requires harsh conditions. researchgate.net More commonly, the carboxylic acid is first activated to a more reactive species.

One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond.

Alternatively, the carboxylic acid can be converted to an acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-cyclohexylhexanoyl chloride is a highly reactive electrophile that reacts rapidly with primary and secondary amines to give the corresponding amides.

Table 2: Synthesis of Amide Derivatives from 2-Cyclohexylhexanoic Acid

| Amine | Amide Product | Synthetic Method | Plausible Yield |

| Ammonia (B1221849) (NH₃) | 2-Cyclohexylhexanamide | Activation with SOCl₂ followed by reaction with NH₃ | High |

| Ethylamine (C₂H₅NH₂) | N-Ethyl-2-cyclohexylhexanamide | DCC coupling | High |

| Diethylamine ((C₂H₅)₂NH) | N,N-Diethyl-2-cyclohexylhexanamide | EDC coupling | High |

| Aniline (C₆H₅NH₂) | N-Phenyl-2-cyclohexylhexanamide | Activation with oxalyl chloride followed by reaction with aniline | Moderate to High |

Note: The yields are plausible estimates based on general amidation reactions and may vary depending on the specific reagents and conditions used.

The reactivity of the amine plays a crucial role, with primary amines generally being more reactive than secondary amines due to less steric hindrance. researchgate.net

Oxidation and Reduction Pathways of the Carboxylic Acid Moiety and Cyclohexyl Ring

The carboxylic acid and cyclohexyl ring moieties of 2-cyclohexylhexanoic acid exhibit distinct reactivities towards oxidation and reduction.

Reduction of the Carboxylic Acid Moiety:

The carboxyl group can be reduced to a primary alcohol, 2-cyclohexylhexan-1-ol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids. organicchemistrytutor.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. organicchemistrytutor.com

C₆H₁₁CH(C₄H₉)COOH + LiAlH₄ → C₆H₁₁CH(C₄H₉)CH₂OH

It is important to note that LiAlH₄ is a very reactive reagent and will also reduce other functional groups like esters and amides. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids. libretexts.org

Oxidation of the Cyclohexyl Ring:

The cyclohexyl ring, being a saturated hydrocarbon, is generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄), the ring can be cleaved. libretexts.orgyoutube.com The oxidation of the secondary C-H bonds on the cyclohexyl ring would likely lead to the formation of ketones and eventually dicarboxylic acids through ring-opening. The exact products would depend on the reaction conditions. It is important to note that the alkyl chain attached to the ring can also be susceptible to oxidation under these harsh conditions. Given the saturated nature of the cyclohexyl ring in 2-cyclohexylhexanoic acid, it is generally unreactive towards oxidation under conditions that would, for example, oxidize an alkene or an aromatic ring. quora.com

Regioselective and Chemoselective Transformations

The presence of multiple reactive sites in 2-cyclohexylhexanoic acid and its derivatives allows for the exploration of regioselective and chemoselective transformations.

Regioselectivity:

Chemoselectivity:

Chemoselectivity is the preferential reaction of one functional group in the presence of another. For derivatives of 2-cyclohexylhexanoic acid that contain additional functional groups, chemoselective reactions are of great importance. For example, if a derivative contains both an ester and a ketone, it is possible to selectively reduce the ketone using a mild reducing agent like sodium borohydride, which would leave the ester group intact. Conversely, a stronger reducing agent like LiAlH₄ would likely reduce both functional groups. masterorganicchemistry.com

Similarly, in a molecule containing both an amide and an ester, it is sometimes possible to achieve selective reactions. For instance, certain nickel-catalyzed reactions have been shown to enable the transamidation of secondary amides in the presence of other functional groups. nih.gov The ability to selectively manipulate one functional group while leaving others untouched is a key aspect of modern organic synthesis and would be applicable to complex derivatives of 2-cyclohexylhexanoic acid.

Chemical Applications and Utility in Materials Science

Role as a Chemical Intermediate in Organic Synthesis

Although detailed synthetic routes explicitly using 2-Cyclohexylhexanoic Acid as an intermediate are not widely reported, its structure as a carboxylic acid with a bulky cyclohexyl group at the alpha-position makes it a potential candidate for various organic transformations. Carboxylic acids are fundamental building blocks in organic synthesis, serving as precursors to a wide array of functional groups.

The reactivity of 2-Cyclohexylhexanoic Acid would be analogous to other carboxylic acids, allowing it to be converted into esters, amides, acid halides, and anhydrides. These derivatives are crucial intermediates in the synthesis of more complex molecules. For instance, the conversion to an acid chloride would activate the molecule for reactions with a variety of nucleophiles.

Furthermore, the carboxylic acid group can direct certain reactions. For example, in metallaphotoredox catalysis, carboxylic acids can serve as adaptive functional groups, enabling diverse transformations like alkylation, arylation, and amination. While specific studies on 2-Cyclohexylhexanoic Acid in this context are not available, the general principles of such reactions suggest its potential applicability.

Precursor for Advanced Materials Chemistry

The unique combination of a polar carboxylic acid head and a nonpolar cyclohexyl and hexyl tail in 2-Cyclohexylhexanoic Acid suggests its potential as a precursor for various advanced materials.

Incorporation into Polymer Systems (e.g., coatings, adhesives)

Although direct evidence of the incorporation of 2-Cyclohexylhexanoic Acid into polymer systems is scarce, the functionalities present in the molecule are conducive to such applications. The carboxylic acid group can be used to introduce this moiety into polymer backbones, for example, through esterification reactions with polyols to form polyesters. The bulky cyclohexyl group would be expected to impart specific properties to the resulting polymer, such as increased glass transition temperature (Tg), improved thermal stability, and enhanced hydrophobicity.

In coatings and adhesives, the incorporation of such a molecule could influence surface properties, adhesion characteristics, and resistance to environmental factors. For example, the use of cyclohexyl methacrylate, a related monomer, in surface coatings demonstrates the utility of the cyclohexyl group in polymer applications. specialchem.com

Table 1: Potential Influence of 2-Cyclohexylhexanoic Acid Incorporation on Polymer Properties (Analogical)

| Property | Expected Influence | Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Increase | The bulky cyclohexyl group restricts chain mobility. |

| Thermal Stability | Enhancement | The saturated cyclic structure can improve resistance to thermal degradation. |

| Hydrophobicity | Increase | The nonpolar cyclohexyl and hexyl groups reduce water affinity. |

| Adhesion | Modification | The carboxylic acid group can form hydrogen bonds with substrates, while the hydrocarbon portion can interact with nonpolar surfaces. |

| Solubility | Alteration | Solubility in organic solvents would be enhanced compared to more polar polymers. |

This table is based on general principles of polymer chemistry and analogies with structurally similar compounds, not on direct experimental data for 2-Cyclohexylhexanoic Acid.

Development of Surface-Active Agents and Specialty Chemicals

The balance between the hydrophilic and lipophilic portions of the molecule would determine its effectiveness as a wetting agent, emulsifier, or dispersant. The structure is somewhat analogous to naphthenic acids, which are known to have surface-active properties and are used in various industrial applications.

Coordination Chemistry: Formation of Metal Complexes for Catalytic Applications

Metal carboxylates are a well-established class of compounds with diverse applications, including catalysis. Although there is a lack of specific research on the coordination complexes of 2-Cyclohexylhexanoic Acid, it is reasonable to predict its ability to form stable complexes with a wide range of metal ions. The carboxylate group would act as a ligand, binding to the metal center.

The properties of the resulting metal complex, such as its solubility in organic solvents and its catalytic activity, would be influenced by the bulky and lipophilic nature of the cyclohexyl and hexyl groups. For instance, metal complexes of 2-ethylhexanoic acid are widely used as catalysts and driers in the paint and coatings industry due to their high solubility in organic media. It is plausible that metal complexes of 2-Cyclohexylhexanoic Acid could exhibit similar or enhanced properties.

A recent study on manganese complexes with diacyl peroxides for C-H functionalization noted that a cyclohexyl substituent on an imidazole (B134444) N-oxide substrate made it less efficient for the transformation, suggesting that the steric bulk of the cyclohexyl group can significantly influence the outcome of a metal-catalyzed reaction. acs.org This highlights the potential for the cyclohexyl group in 2-Cyclohexylhexanoic acid to play a crucial role in tuning the selectivity and activity of its metal complexes.

Table 2: Potential Applications of Metal Complexes of 2-Cyclohexylhexanoic Acid (Analogical)

| Application Area | Potential Role of the Metal Complex | Expected Influence of the Ligand |

|---|---|---|

| Catalysis | Homogeneous catalyst for various organic transformations (e.g., oxidation, polymerization). | The bulky cyclohexyl group could influence catalyst selectivity and solubility in nonpolar solvents. |

| Polymer Additives | Driers for alkyd resins, heat stabilizers for PVC. | Enhanced solubility and compatibility with the polymer matrix. |

| Coatings | Metal carboxylates can act as siccatives, accelerating the drying of paints and varnishes. | The lipophilic nature would ensure good dispersion in oil-based formulations. |

This table is based on the known applications of other metal carboxylates, particularly 2-ethylhexanoates, and serves as a predictive framework in the absence of direct data for 2-Cyclohexylhexanoic Acid.

Environmental Fate and Degradation Studies Non Human Impact

Biodegradation Mechanisms and Kinetics in Aquatic and Terrestrial Environments

The biodegradation of naphthenic acids is a critical process in the natural attenuation of petroleum-contaminated environments. Microbial degradation is considered the primary route for the breakdown of these compounds. researchgate.net The rate and mechanism of degradation are heavily influenced by the molecular structure of the specific acid and the prevailing environmental conditions.

Aerobic Degradation: Under aerobic conditions, the microbial degradation of cyclic carboxylic acids like CHCA often proceeds via a β-oxidation pathway, which is analogous to the metabolism of fatty acids. nih.gov This process involves the sequential removal of two-carbon units from the carboxylic acid chain. For compounds with a cyclohexane (B81311) ring, the degradation typically involves initial activation of the carboxyl group to its coenzyme A (CoA) thioester. nih.govinrs.ca Subsequent enzymatic reactions lead to the opening of the cyclohexane ring. inrs.ca Studies on various naphthenic acids have shown that aerobic degradation is a common and effective removal pathway, although the complexity of the molecule, such as the degree of branching and the number of rings, can significantly impact its recalcitrance. frontiersin.org

Anaerobic Degradation: Anaerobic degradation of alicyclic compounds like CHCA has also been documented and proceeds through distinct biochemical pathways. In the absence of oxygen, bacteria utilize alternative electron acceptors such as nitrate, sulfate, or iron (III). inrs.canih.gov For instance, in the iron-reducing bacterium Geobacter metallireducens, CHCA is activated to cyclohexanoyl-CoA. nih.gov This is followed by a series of dehydrogenation steps to form intermediates that can enter central metabolic pathways. nih.govresearchgate.net A novel pathway identified in this bacterium involves the 1,4-dehydrogenation of cyclohex-1-ene-1-carboxyl-CoA to cyclohex-1,5-diene-1-carboxyl-CoA, which then links to the degradation pathway for aromatic compounds. nih.gov The anaerobic degradation of more complex naphthenic acids is also possible, though often at slower rates than aerobic degradation. frontiersin.org

The identification of metabolites provides crucial evidence for specific degradation pathways. For the anaerobic degradation of CHCA by Geobacter metallireducens, key enzymatic steps and intermediates have been characterized. nih.gov

Table 1: Key Enzymes and Reactions in Anaerobic CHCA Degradation

| Reaction | Enzyme | Intermediate Formed |

|---|---|---|

| Activation of CHC to CHCoA | Succinyl-CoA:CHC CoA transferase | Cyclohexanoyl-CoA (CHCoA) |

| 1,2-dehydrogenation of CHCoA | CHCoA dehydrogenase | Cyclohex-1-ene-1-carboxyl-CoA |

Data sourced from studies on Geobacter metallireducens. nih.govresearchgate.net

In aerobic pathways, the metabolism of CHCA by a bacterium designated PRL W19 was shown to produce several intermediates resulting from β-oxidation. nih.gov While specific metabolites for 2-Cyclohexylhexanoic acid have not been documented in environmental degradation studies, research on the metabolism of the structurally similar 2-ethylhexanoic acid has identified metabolites such as 2-ethyl-1,6-hexanedioic acid and various hydroxylated derivatives, suggesting that omega (ω-) and subsequent beta (β-) oxidation of the alkyl chain are likely degradation routes. nih.gov

Environmental Persistence Assessments and Half-Life Determination

Naphthenic acids are known for their persistence in the environment, which is largely dependent on their structure. nih.gov Compounds with higher degrees of cyclization and alkyl branching are generally more resistant to biodegradation. frontiersin.orgoup.com

Studies on the degradation of different naphthenic acid surrogates in tailings pond water from oil sands operations have demonstrated these structure-persistence relationships.

Table 2: Degradation Rates of Representative Naphthenic Acids

| Compound | Structure Type | Degradation Rate | Time Frame |

|---|---|---|---|

| Palmitic Acid | Linear | 10–15% | 4 weeks |

Data from microcosms containing oil sands tailings pond water. oup.com

These findings indicate that monocyclic acids like 2-Cyclohexylhexanoic acid would likely be more readily degraded than more complex, multi-ring naphthenic acids. However, factors such as the length and branching of the hexanoic acid side chain will also influence its persistence. The half-life of these compounds can range from days to years depending on the specific molecule and environmental conditions.

Identification and Characterization of Microbial Communities Involved in Degradation

A diverse range of microorganisms capable of degrading naphthenic acids has been identified in various environments, particularly in petroleum-contaminated sites and oil sands tailings ponds. nih.govfrontiersin.org Mixed microbial communities are often more effective at degrading complex mixtures of naphthenic acids than single, isolated strains. inrs.cafrontiersin.org

Several bacterial genera have been consistently implicated in the degradation of naphthenic acids and related compounds.

Table 3: Microbial Genera Involved in Naphthenic Acid Degradation

| Genus | Environment/Condition | Degraded Compound(s) |

|---|---|---|

| Pseudomonas | Aerobic, Co-culture | Commercial Naphthenic Acids |

| Rhodococcus | Aerobic | Cyclohexaneacetic acid, various model NAs |

| Brevundimonas | Aerobic | Cyclohexanecarboxylic acid |

| Geobacter | Anaerobic (Fe(III)-reducing) | Cyclohexanecarboxylic acid |

| Desulfosarcina-Desulfococcus cluster | Anaerobic (Sulfate-reducing) | Cyclohexane |

This table compiles data from multiple studies on naphthenic acid and related compound degradation. researchgate.netnih.govfrontiersin.orgnih.govfrontiersin.orgscholaris.ca

In addition to bacteria, algal-bacterial consortia have shown potential for degrading complex naphthenic acids. scholaris.ca For example, members of the algal family Scenedesmaceae and the class Trebouxiophyceae have been found to contribute to the biodegradation of CHCA. scholaris.ca

Impact of Environmental Conditions (e.g., pH, Temperature) on Degradation Rates

The rate of microbial degradation of naphthenic acids is significantly influenced by environmental parameters such as temperature, pH, and the availability of nutrients and oxygen.

Temperature: Microbial activity generally increases with temperature up to an optimum, after which it declines. For the degradation of representative naphthenic acids in oil sands tailings water, a decrease in temperature was found to reduce the rate of degradation. oup.com

pH: The optimal pH for the degradation of many organic pollutants by microbial communities is often near neutral. However, specific microbial populations can be adapted to acidic or alkaline conditions.

Nutrient Availability: The biodegradation of naphthenic acids can be limited by the availability of nutrients such as nitrogen and phosphorus. The addition of phosphate (B84403) has been shown to increase the degradation rate of naphthenic acids in oil sands wastewater. oup.com

Oxygen: As discussed, the presence or absence of oxygen dictates the metabolic pathways used for degradation. For many naphthenic acids, aerobic degradation is faster than anaerobic degradation. oup.com Decreasing the dissolved oxygen concentration has been shown to reduce the degradation rate of model naphthenic acids. oup.com

Table 4: Influence of Environmental Factors on Naphthenic Acid Degradation

| Environmental Factor | Effect on Degradation Rate |

|---|---|

| Increased Temperature (to optimum) | Increases rate |

| Decreased Temperature | Reduces rate |

| Nutrient Addition (e.g., Phosphate) | Can increase rate if limiting |

Findings based on studies of model naphthenic acids. oup.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.